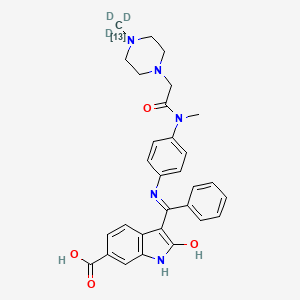

BIBF 1202-13C,d3

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C30H31N5O4 |

|---|---|

分子量 |

529.6 g/mol |

IUPAC名 |

2-hydroxy-3-[N-[4-[methyl-[2-[4-(trideuterio(113C)methyl)piperazin-1-yl]acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylic acid |

InChI |

InChI=1S/C30H31N5O4/c1-33-14-16-35(17-15-33)19-26(36)34(2)23-11-9-22(10-12-23)31-28(20-6-4-3-5-7-20)27-24-13-8-21(30(38)39)18-25(24)32-29(27)37/h3-13,18,32,37H,14-17,19H2,1-2H3,(H,38,39)/i1+1D3 |

InChIキー |

SDJMWYVJAVLZEG-KQORAOOSSA-N |

異性体SMILES |

[2H][13C]([2H])([2H])N1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)O)O |

正規SMILES |

CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)O)O |

製品の起源 |

United States |

Foundational & Exploratory

The Core Mechanism of BIBF 1202: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIBF 1202 is the principal active metabolite of nintedanib (BIBF 1120), a small molecule tyrosine kinase inhibitor. Nintedanib is approved for the treatment of idiopathic pulmonary fibrosis (IPF), certain forms of non-small cell lung cancer (NSCLC), and other progressive fibrosing interstitial lung diseases. The therapeutic effects of nintedanib are primarily attributed to its ability to inhibit key signaling pathways involved in angiogenesis and fibrosis. BIBF 1202 is formed in the body via hydrolytic cleavage of the methyl ester group of nintedanib by esterases. While pharmacologically active, BIBF 1202 is substantially less potent than its parent compound. This guide provides a detailed technical overview of the mechanism of action of BIBF 1202, including its biochemical activity, metabolic pathway, and the experimental protocols used for its characterization.

Mechanism of Action

BIBF 1202, like its parent compound nintedanib, functions as an inhibitor of multiple receptor tyrosine kinases (RTKs). These enzymes play a crucial role in cell signaling pathways that regulate cell proliferation, migration, differentiation, and survival. The primary targets of nintedanib, and by extension BIBF 1202, are the vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptors (FGFRs), and platelet-derived growth factor receptors (PDGFRs). By competitively binding to the ATP-binding pocket of these receptors, BIBF 1202 blocks their autophosphorylation and subsequent downstream signaling.

However, it is crucial to note that the inhibitory potency of BIBF 1202 is significantly lower than that of nintedanib.

Signaling Pathway Inhibition

The inhibition of VEGFR, FGFR, and PDGFR signaling pathways by BIBF 1202, although less potent than nintedanib, contributes to the overall pharmacological effect by disrupting key processes in angiogenesis and fibrosis.

Quantitative Data

The following tables summarize the available quantitative data for BIBF 1202 in comparison to its parent compound, nintedanib.

In Vitro Kinase Inhibition

| Compound | Target | IC50 (nM) | Reference |

| BIBF 1202 | VEGFR2 | 62 | [1] |

| Nintedanib | VEGFR1 | 34 | [2] |

| VEGFR2 | 13 | [2] | |

| VEGFR3 | 13 | [2] | |

| FGFR1 | 69 | [2] | |

| FGFR2 | 37 | [2] | |

| FGFR3 | 108 | [2] | |

| PDGFRα | 59 | [2] | |

| PDGFRβ | 65 | [2] |

IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity in vitro.

Comparative Potency in Cellular Assays

| Target Pathway Stimulation | Cell Type | Potency of BIBF 1202 relative to Nintedanib | Reference |

| VEGF or bFGF stimulation | Human Umbilical Vein Endothelial Cells | ~9-10 fold lower | [3] |

| PDGFRα stimulation | Primary Lung Fibroblasts | ~265 fold lower | [3] |

| PDGFRβ stimulation | Primary Lung Fibroblasts | ~607 fold lower | [3] |

Metabolism and Pharmacokinetics

BIBF 1202 is the product of the primary metabolic pathway of nintedanib.

Metabolic Pathway

Nintedanib is rapidly metabolized in the liver, primarily through hydrolytic cleavage by carboxylesterases (CES) to form BIBF 1202.[4] A minor metabolic pathway involves CYP-mediated N-demethylation. BIBF 1202 is then further metabolized via glucuronidation by various UDP-glucuronosyltransferases (UGTs), mainly UGT1A1, UGT1A7, UGT1A8, and UGT1A10, to form BIBF 1202 glucuronide, which is then excreted.[4][5]

Experimental Protocols

Detailed experimental protocols for the characterization of BIBF 1202 are often proprietary. However, based on published literature for nintedanib and general pharmacological practices, the following methodologies are representative of the types of assays used.

In Vitro Kinase Inhibition Assay (General Protocol)

This type of assay is used to determine the direct inhibitory effect of a compound on a specific kinase.

Methodology:

-

Enzyme and Substrate Preparation: A purified recombinant human kinase (e.g., VEGFR2) and a corresponding substrate peptide are prepared in an appropriate assay buffer.

-

Compound Dilution: BIBF 1202 is serially diluted to a range of concentrations.

-

Incubation: The kinase is pre-incubated with the different concentrations of BIBF 1202 to allow for binding.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP and the substrate.

-

Reaction Termination: After a defined period, the reaction is stopped, often by the addition of a chelating agent like EDTA.

-

Signal Detection: The level of substrate phosphorylation is quantified. This can be achieved through various methods, such as radiometric assays (32P-ATP), fluorescence polarization, or antibody-based detection (e.g., ELISA).

-

Data Analysis: The data is plotted as the percentage of kinase activity versus the logarithm of the inhibitor concentration. The IC50 value is then calculated using a non-linear regression analysis.

Cell-Based Proliferation Assay (General Protocol)

This assay assesses the effect of a compound on the proliferation of cells that are dependent on the targeted signaling pathway.

Methodology:

-

Cell Culture: Cells, such as human umbilical vein endothelial cells (HUVECs) or primary lung fibroblasts, are seeded in multi-well plates and cultured until they adhere.[3]

-

Compound Treatment: The cells are treated with various concentrations of BIBF 1202.

-

Stimulation: The cells are stimulated with a growth factor (e.g., VEGF or PDGF) to induce proliferation.

-

Incubation: The plates are incubated for a period of time (e.g., 48-72 hours) to allow for cell proliferation.

-

Viability/Proliferation Measurement: Cell viability or proliferation is measured using a variety of methods, such as:

-

MTT/MTS Assay: Measures the metabolic activity of viable cells.

-

BrdU Incorporation Assay: Measures DNA synthesis in proliferating cells.

-

Cell Counting: Direct counting of cells using a hemocytometer or an automated cell counter.

-

-

Data Analysis: The results are used to determine the concentration of BIBF 1202 that inhibits cell proliferation by 50% (EC50).

Conclusion

BIBF 1202 is the primary and pharmacologically active metabolite of nintedanib. Its mechanism of action mirrors that of its parent compound, involving the inhibition of key receptor tyrosine kinases such as VEGFR, FGFR, and PDGFR. However, quantitative data clearly demonstrates that BIBF 1202 is significantly less potent than nintedanib. The metabolic conversion of nintedanib to BIBF 1202 via esterase-mediated hydrolysis is a rapid and primary clearance pathway. While BIBF 1202's contribution to the overall therapeutic effect of nintedanib is considered to be minor, a comprehensive understanding of its pharmacology is essential for a complete picture of nintedanib's disposition and activity in vivo. Further research to fully elucidate the specific inhibitory profile and cellular effects of BIBF 1202 would be beneficial.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Population pharmacokinetics of nintedanib, an inhibitor of tyrosine kinases, in patients with non-small cell lung cancer or idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of Enzymes Involved in Nintedanib Metabolism in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]

The Role of BIBF 1202 as a Key Metabolite of Nintedanib: A Technical Guide

Abstract

Nintedanib (Ofev®), a potent small-molecule tyrosine kinase inhibitor, is a critical therapeutic agent for idiopathic pulmonary fibrosis (IPF) and other progressive fibrosing interstitial lung diseases. Its clinical efficacy is governed by a complex pharmacokinetic profile, central to which is its metabolism into the active moiety, BIBF 1202. This technical guide provides an in-depth examination of the metabolic transformation of Nintedanib, the enzymatic processes involved, and the subsequent pharmacological activity and fate of BIBF 1202. We will detail the signaling pathways targeted, present comparative quantitative data on pharmacokinetics and potency, and outline the experimental methodologies used to characterize these molecules.

Introduction

Nintedanib exerts its therapeutic effect by simultaneously inhibiting multiple tyrosine kinase receptors involved in angiogenesis and fibrosis, primarily Vascular Endothelial Growth Factor Receptors (VEGFR 1-3), Fibroblast Growth Factor Receptors (FGFR 1-3), and Platelet-Derived Growth Factor Receptors (PDGFR α and β).[1][2] Upon oral administration, Nintedanib undergoes significant first-pass metabolism, with the predominant reaction being the hydrolytic cleavage of its methyl ester group to form the corresponding free carboxylic acid, BIBF 1202.[3][4] Understanding the formation, activity, and clearance of this principal metabolite is crucial for comprehending the overall pharmacology, efficacy, and safety profile of Nintedanib therapy.

Metabolic Pathway of Nintedanib

The biotransformation of Nintedanib is a multi-step process dominated by ester hydrolysis and subsequent glucuronidation.

Primary Metabolism: Formation of BIBF 1202 The conversion of Nintedanib to BIBF 1202 is the major metabolic pathway.[3] This reaction involves the hydrolysis of the methyl ester on the indolinone ring, a reaction catalyzed predominantly by hepatic carboxylesterase 1 (CES1).[4][5] Cytochrome P450 enzymes, particularly CYP3A4, play only a minor role in Nintedanib's overall metabolism, accounting for approximately 5% of its biotransformation compared to about 25% via ester cleavage.[3][6]

Secondary Metabolism: Glucuronidation and Clearance Following its formation, BIBF 1202 is further metabolized via glucuronidation to form BIBF 1202 acyl-glucuronide (BIBF 1202-G), a pharmacologically inactive conjugate.[4][5] This conjugation reaction is mediated by UDP-glucuronosyltransferase (UGT) enzymes. Specifically, UGT1A1 is the primary enzyme responsible in the liver, while UGT1A7, UGT1A8, and UGT1A10 contribute to glucuronidation in the intestine.[3][4] The final metabolites are predominantly excreted via the biliary system into the feces.[7] Interestingly, studies have also identified a deglucuronidation pathway, where β-glucuronidase can convert BIBF 1202-G back to the active BIBF 1202.[4][8]

Pharmacological Activity and Signaling Pathways

Nintedanib functions by competitively binding to the intracellular ATP-binding pocket of its target receptors, which blocks autophosphorylation and subsequent downstream signaling.[9][10] This inhibition ultimately reduces the proliferation, migration, and survival of fibroblasts, key cellular mediators in the pathogenesis of fibrosis.[10]

Quantitative Data Summary

In Vitro Potency

While BIBF 1202 is an active metabolite, its potency against key tyrosine kinase receptors is substantially lower than that of the parent compound, Nintedanib.[11] This suggests that BIBF 1202 itself is unlikely to be a major contributor to the overall clinical efficacy of the drug in vivo.[11]

| Compound | Target | IC₅₀ (nM) |

| Nintedanib | VEGFR1 | 34 |

| VEGFR2 | 13 - 21 | |

| VEGFR3 | 13 | |

| FGFR1 | 69 | |

| FGFR2 | 37 | |

| FGFR3 | 108 | |

| PDGFRα | 59 | |

| PDGFRβ | 65 | |

| BIBF 1202 | VEGFR2 | 62 |

| Others | Data not available | |

| Data compiled from multiple sources.[12][13][14][15][16][17] |

Pharmacokinetic Parameters

The pharmacokinetic profiles of Nintedanib and BIBF 1202 have been characterized in human studies. Following oral administration, Nintedanib reaches peak plasma concentrations relatively quickly, and its principal metabolite, BIBF 1202, appears shortly after.

| Parameter | Nintedanib | BIBF 1202 |

| Tₘₐₓ (Time to Peak Concentration) | ~2 - 4 hours | ~3 - 5 hours |

| t₁/₂ (Terminal Half-life) | ~10 - 15 hours | ~23 - 27 hours |

| Accumulation Ratio (AUC) | ~1.66 (BID dosing) | Data not available |

| Data represents steady-state parameters in patients, compiled from multiple sources.[6][7][11][18][19] |

Experimental Protocols

Quantification of Nintedanib and BIBF 1202 in Plasma

A common and robust method for the simultaneous quantification of Nintedanib and its metabolite BIBF 1202 in biological matrices is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

Methodology:

-

Sample Preparation: Plasma samples (e.g., 50-100 µL) are subjected to protein precipitation. This is typically achieved by adding a threefold volume of acetonitrile, followed by vortexing and centrifugation (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.[20][21] The resulting supernatant is then collected for analysis. An internal standard (e.g., diazepam or carbamazepine) is added prior to precipitation for accurate quantification.[22][23]

-

Chromatographic Separation: The extract is injected into a UPLC system. Separation is performed on a reverse-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 mm x 50 mm, 1.7 µm).[22][23] A gradient elution is employed using a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile) at a flow rate of approximately 0.3-0.4 mL/min.[22][23]

-

Mass Spectrometric Detection: The column eluent is introduced into a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Detection is performed using Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for each analyte and the internal standard.[22][24]

In Vitro Kinase Inhibition Assay

The potency of Nintedanib and BIBF 1202 against target kinases is determined using cell-free in vitro kinase assays.

Methodology:

-

Assay Setup: The assay is typically performed in microtiter plates. Each well contains the purified recombinant kinase domain of the target receptor (e.g., VEGFR2, PDGFRβ).[16][25]

-

Compound Incubation: The kinase is pre-incubated with serial dilutions of the test compound (Nintedanib or BIBF 1202) for a set period (e.g., 60 minutes) at room temperature to allow for binding.[16]

-

Reaction Initiation: The kinase reaction is initiated by adding a reaction mixture containing a suitable substrate (e.g., a generic peptide substrate) and adenosine-5′-triphosphate (ATP). The ATP concentration is typically set at or near its Michaelis-Menten constant (Km) for the specific kinase to ensure competitive binding conditions.[25][26]

-

Detection and Analysis: After a defined reaction time (e.g., 60 minutes), the reaction is stopped. The amount of phosphorylated substrate (or consumed ATP) is quantified. This can be done using various methods, such as mobility shift assays or luminescence-based assays (e.g., ADP-Glo™), which measure the amount of ADP produced.[26][27]

-

IC₅₀ Calculation: The kinase activity is measured across the range of compound concentrations. The data are then plotted, and the half-maximal inhibitory concentration (IC₅₀) value is calculated using a suitable curve-fitting model.[26]

Conclusion

BIBF 1202 is the principal and pharmacologically active metabolite of Nintedanib, formed through efficient esterase-mediated hydrolysis. While it retains activity against key pathogenic kinases, its potency is markedly lower than the parent drug. The metabolic pathway is well-characterized, proceeding from Nintedanib to BIBF 1202 and subsequently to an inactive glucuronide conjugate destined for fecal elimination. The established experimental protocols for quantification and activity assessment are robust and essential for ongoing research and clinical management. A thorough understanding of the role of BIBF 1202 is integral to appreciating the complete pharmacological profile of Nintedanib.

References

- 1. Pardon Our Interruption [pro.boehringer-ingelheim.com]

- 2. researchgate.net [researchgate.net]

- 3. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of Enzymes Involved in Nintedanib Metabolism in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. publications.ersnet.org [publications.ersnet.org]

- 8. Characterization of Enzymes Involved in Nintedanib Metabolism in Humans | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. caymanchem.com [caymanchem.com]

- 14. BIBF 1120 (Nintedanib), a triple angiokinase inhibitor, induces hypoxia but not EMT and blocks progression of preclinical models of lung and pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. apexbt.com [apexbt.com]

- 16. selleckchem.com [selleckchem.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Population pharmacokinetics of nintedanib, an inhibitor of tyrosine kinases, in patients with non-small cell lung cancer or idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Population pharmacokinetics of nintedanib in patients with idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Statistical optimization and validation of a novel ultra-performance liquid chromatography method for estimation of nintedanib in rat and human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Simultaneous determination of nintedanib and its metabolite by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. A fast, sensitive, and high throughput method for the determination of nintedanib in mouse plasma by UPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 24. Simultaneous determination of nintedanib and its metabolite by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study - Xi'an Jiaotong University [scholar.xjtu.edu.cn]

- 25. Triple Angiokinase Inhibitor Nintedanib Directly Inhibits Tumor Cell Growth and Induces Tumor Shrinkage via Blocking Oncogenic Receptor Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Nintedanib to BIBF 1202

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nintedanib is a small molecule tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of non-small cell lung cancer.[1][2] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile and metabolic fate. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of nintedanib, with a particular focus on its primary metabolic pathway: the conversion to its free acid moiety, BIBF 1202. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and pharmacological studies.

Pharmacokinetics of Nintedanib and BIBF 1202

The pharmacokinetic profile of nintedanib is characterized by rapid absorption, extensive metabolism, and primarily fecal elimination. Following oral administration, nintedanib is converted to its main and pharmacologically less active metabolite, BIBF 1202, through ester hydrolysis.

Absorption

Following oral administration, nintedanib reaches maximum plasma concentrations (Tmax) in approximately 2 to 4 hours.[1][2][3] The absolute bioavailability of nintedanib is relatively low, around 4.7% in healthy individuals, which is attributed to significant first-pass metabolism.[2][3] Co-administration with food increases the overall exposure to nintedanib by about 20% and delays its absorption.[3]

Distribution

Nintedanib exhibits a large volume of distribution, suggesting extensive tissue penetration.[3] In humans, the steady-state volume of distribution (Vss) is approximately 1050 L.[3] Plasma protein binding of nintedanib is high, at around 97.8%, with albumin being the primary binding protein.[3]

Metabolism

The metabolism of nintedanib is a critical determinant of its pharmacokinetic profile. The primary metabolic pathway is the hydrolytic cleavage of the methyl ester group by esterases to form the free acid metabolite, BIBF 1202.[2][3] This conversion is rapid and extensive. Subsequently, BIBF 1202 undergoes glucuronidation mediated by UDP-glucuronosyltransferases (UGTs), mainly UGT1A1, UGT1A7, UGT1A8, and UGT1A10, to form BIBF 1202 glucuronide.[3] A minor metabolic pathway involves cytochrome P450 (CYP) enzymes, predominantly CYP3A4, which accounts for approximately 5% of the biotransformation.[3]

Excretion

The primary route of elimination for nintedanib and its metabolites is through fecal and biliary excretion, which accounts for approximately 93% of the administered dose.[3] Renal excretion is minimal, with less than 1% of the dose being eliminated in the urine.[2][3] The terminal elimination half-life of nintedanib is approximately 9.5 to 15 hours.[2][3]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for nintedanib and its primary metabolite, BIBF 1202, compiled from various studies.

Table 1: Pharmacokinetic Parameters of Nintedanib in Humans

| Parameter | Value | Reference |

| Tmax (h) | 2 - 4 | [1][2][3] |

| Absolute Bioavailability (%) | ~4.7 | [2][3] |

| Plasma Protein Binding (%) | 97.8 | [3] |

| Volume of Distribution (Vss, L) | 1050 | [3] |

| Terminal Half-life (t½, h) | 9.5 - 15 | [2][3] |

| Primary Route of Elimination | Fecal/Biliary (~93%) | [3] |

Table 2: Pharmacokinetic Parameters of BIBF 1202 in Humans (following Nintedanib Administration)

| Parameter | Value | Reference |

| Tmax (h) | ~3 - 4 | [4] |

| Terminal Half-life (t½, h) | ~23 | [4] |

Metabolic Pathway of Nintedanib

The metabolic conversion of nintedanib to BIBF 1202 and its subsequent glucuronidation is a key pathway in its clearance.

Metabolic pathway of nintedanib.

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the pharmacokinetics and metabolism of nintedanib.

In Vitro Metabolism using Human Liver Microsomes

Objective: To determine the metabolic stability and identify the metabolites of nintedanib in a human liver preparation.

Methodology:

-

Incubation Mixture: Nintedanib (at a specified concentration, e.g., 1 µM) is incubated with pooled human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).

-

Cofactor: The reaction is initiated by the addition of NADPH (e.g., 1 mM) to support CYP-mediated metabolism. For studying glucuronidation of BIBF 1202, UDPGA (e.g., 2 mM) is added to the incubation mixture containing BIBF 1202 and liver microsomes.

-

Incubation Conditions: The mixture is incubated at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.

-

Sample Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by a validated LC-MS/MS method to quantify the remaining parent drug (nintedanib) and the formation of metabolites (BIBF 1202 and its glucuronide).

In vitro metabolism experimental workflow.

Human Absorption, Distribution, Metabolism, and Excretion (ADME) Study

Objective: To investigate the mass balance, routes of elimination, and metabolic profile of nintedanib in humans.

Methodology:

-

Study Population: A small cohort of healthy male subjects is typically enrolled.

-

Dosing: A single oral dose of radiolabeled ([¹⁴C]) nintedanib is administered.

-

Sample Collection: Blood, urine, and feces are collected at predetermined intervals over a period sufficient to ensure near-complete recovery of the radioactivity (e.g., up to 120 hours post-dose).

-

Radioactivity Measurement: The total radioactivity in all collected samples is measured to determine the mass balance and routes and rates of excretion.

-

Metabolite Profiling: Plasma, urine, and fecal samples are analyzed using chromatographic techniques (e.g., HPLC) coupled with radioactivity detection and mass spectrometry to identify and quantify nintedanib and its metabolites.

Quantification of Nintedanib and BIBF 1202 in Biological Matrices

Objective: To accurately measure the concentrations of nintedanib and BIBF 1202 in plasma for pharmacokinetic analysis.

Methodology:

-

Analytical Technique: Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the standard method.

-

Sample Preparation: A protein precipitation method is commonly used. An organic solvent like acetonitrile is added to the plasma sample to precipitate proteins. After centrifugation, the clear supernatant is injected into the UPLC-MS/MS system.

-

Chromatographic Separation: Separation is achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).

-

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for nintedanib and BIBF 1202 are monitored for quantification. An internal standard is used to ensure accuracy and precision.

Conclusion

This technical guide has provided a detailed overview of the pharmacokinetics and metabolism of nintedanib, with a specific focus on its conversion to the primary metabolite, BIBF 1202. The summarized quantitative data, detailed experimental protocols, and visual diagrams offer a comprehensive resource for professionals in the field of drug development and pharmacology. A thorough understanding of these aspects is crucial for the optimization of dosing regimens, the prediction of drug-drug interactions, and the overall successful clinical application of nintedanib.

References

In vitro activity of BIBF 1202 on tyrosine kinases

An In-Depth Technical Guide to the In Vitro Activity of BIBF 1202 on Tyrosine Kinases

Introduction

BIBF 1202 is the primary active metabolite of Nintedanib (BIBF 1120), a small molecule tyrosine kinase inhibitor.[1][2] Nintedanib is approved for the treatment of various conditions, including idiopathic pulmonary fibrosis and certain types of cancer.[3] The therapeutic effects of Nintedanib are mediated through the inhibition of multiple receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs).[2] BIBF 1202 is formed in the body through the metabolic conversion of Nintedanib and contributes to the overall pharmacological activity.[4] This guide provides a detailed overview of the in vitro activity of BIBF 1202, its formation, target kinases, and the experimental protocols used for its evaluation.

Metabolic Formation of BIBF 1202

Nintedanib is predominantly metabolized in the body via hydrolytic cleavage by esterase enzymes. This process converts the methyl ester moiety of Nintedanib into a free carboxylic acid, resulting in the formation of BIBF 1202.[3][4][5] BIBF 1202 is subsequently metabolized further, primarily through glucuronidation by UGT enzymes (specifically UGT1A1, UGT1A7, UGT1A8, and UGT1A10), to form BIBF 1202 glucuronide, which is considered inactive.[2][6]

Caption: Metabolic pathway of Nintedanib to its active metabolite BIBF 1202 and subsequent inactivation.

In Vitro Kinase Inhibition Profile

BIBF 1202 demonstrates inhibitory activity against several key tyrosine kinases involved in angiogenesis and fibrosis. While comprehensive in vitro kinase screening data for BIBF 1202 is less abundant than for its parent compound, Nintedanib, available data indicates it targets similar kinases but with generally lower potency.

Quantitative Data

The most specific reported in vitro activity for BIBF 1202 is against VEGFR2, with a half-maximal inhibitory concentration (IC50) of 62 nM.[1] For context, the activity of the parent compound, Nintedanib, is provided below, as BIBF 1202 is known to target the same receptor families. Cellular assays show that BIBF 1202 has a substantially lower potency compared to Nintedanib.[4] For instance, its potency is approximately 9-10 times lower based on VEGF or bFGF stimulation and 265 to 607 times lower based on PDGFRα and PDGFRβ stimulation, respectively.[4][7]

| Target Kinase Family | Specific Kinase | Nintedanib IC50 (nM)[8][9] | BIBF 1202 IC50 (nM) |

| VEGFR | VEGFR-1 | 34 | Not Reported |

| VEGFR-2 | 13 | 62[1] | |

| VEGFR-3 | 13 | Not Reported | |

| PDGFR | PDGFR-α | 59 | Not Reported |

| PDGFR-β | 65 | Not Reported | |

| FGFR | FGFR-1 | 60 | Not Reported |

| FGFR-2 | 37 | Not Reported | |

| FGFR-3 | 108 | Not Reported |

Inhibited Signaling Pathways

BIBF 1202, like Nintedanib, exerts its effects by competitively binding to the ATP-binding pocket within the catalytic domain of target tyrosine kinase receptors.[3][8] This action blocks receptor autophosphorylation and interrupts downstream intracellular signaling cascades that are crucial for cell proliferation, migration, and survival. The primary pathways inhibited are those initiated by Vascular Endothelial Growth Factor (VEGF), Platelet-Derived Growth Factor (PDGF), and Fibroblast Growth Factor (FGF).

Caption: Inhibition of key angiogenic and fibrotic signaling pathways by BIBF 1202.

Experimental Protocols

The determination of in vitro kinase activity and inhibitory potency (IC50) of compounds like BIBF 1202 typically involves a biochemical kinase assay. The following is a generalized protocol synthesized from standard methodologies.[8][10][11]

Protocol: In Vitro Tyrosine Kinase Inhibition Assay

1. Materials and Reagents:

-

Recombinant human tyrosine kinase (e.g., VEGFR2 cytoplasmic domain)

-

Kinase substrate (e.g., a synthetic peptide like Poly-Glu-Tyr)

-

BIBF 1202 stock solution (typically in DMSO)

-

Kinase reaction buffer (containing Tris-HCl, MgCl₂, MnCl₂, DTT)

-

ATP (Adenosine Triphosphate) solution

-

Stop solution (e.g., EDTA)

-

Detection reagent (e.g., antibody-based for phosphorylation detection or luminescence-based for ATP depletion)

-

Microtiter plates (e.g., 96-well or 384-well)

2. Procedure:

-

Compound Dilution: Prepare a serial dilution of BIBF 1202 in DMSO and then further dilute in the kinase reaction buffer to achieve the final desired concentrations for the assay.

-

Enzyme and Substrate Preparation: Dilute the recombinant kinase and its specific substrate to their optimal concentrations in the kinase reaction buffer.

-

Assay Plate Setup: Add the diluted BIBF 1202 solutions to the wells of the microtiter plate. Include control wells containing only buffer (for maximum reaction) and wells without enzyme (for background).

-

Pre-incubation: Add the diluted kinase to each well and pre-incubate for a defined period (e.g., 30-60 minutes) at room temperature to allow the inhibitor to bind to the kinase.[8]

-

Reaction Initiation: Start the kinase reaction by adding the ATP and substrate mixture to all wells.

-

Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., room temperature or 30°C) to allow for substrate phosphorylation.[8]

-

Reaction Termination: Stop the reaction by adding the stop solution (e.g., EDTA), which chelates the divalent cations (Mg²⁺, Mn²⁺) required for enzyme activity.[8]

-

Signal Detection: Measure the kinase activity. The method depends on the assay format:

-

ELISA-based: Detect the amount of phosphorylated substrate using a specific antibody.

-

Luminescence-based (e.g., Kinase-Glo®): Measure the amount of ATP remaining in the well. Lower ATP levels indicate higher kinase activity.

-

-

Data Analysis:

-

Subtract the background signal from all wells.

-

Normalize the data to the maximum reaction control (0% inhibition) and background control (100% inhibition).

-

Plot the percent inhibition against the logarithm of the BIBF 1202 concentration.

-

Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

-

Caption: Standard workflow for an in vitro biochemical kinase inhibition assay.

References

- 1. caymanchem.com [caymanchem.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Population pharmacokinetics of nintedanib, an inhibitor of tyrosine kinases, in patients with non-small cell lung cancer or idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. BIBF 1120 (Nintedanib), a triple angiokinase inhibitor, induces hypoxia but not EMT and blocks progression of preclinical models of lung and pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. protocols.io [protocols.io]

An In-Depth Technical Guide to the Metabolic Stability of BIBF 1202-13C,d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic stability of BIBF 1202-13C,d3, a critical aspect for its application in pharmacokinetic studies. This compound is the stable isotope-labeled internal standard for the active metabolite of Nintedanib (BIBF 1120), a tyrosine kinase inhibitor. Understanding its metabolic fate is crucial for accurate quantification of Nintedanib's metabolite, BIBF 1202, in biological matrices.

Introduction to Nintedanib Metabolism

Nintedanib undergoes extensive metabolism, primarily through hydrolytic cleavage by esterases to form its main active metabolite, BIBF 1202.[1][2][3][4] This free acid moiety is then subject to Phase II metabolism, specifically glucuronidation, mediated by UDP-glucuronosyltransferases (UGTs), to form BIBF 1202 glucuronide.[1][3][5] A minor metabolic pathway for Nintedanib involves cytochrome P450 (CYP) enzymes, predominantly CYP3A4, which accounts for a small fraction of its biotransformation.[1][2][3][4] The primary route of excretion for Nintedanib and its metabolites is through feces and biliary excretion.[1][3]

The use of a deuterated internal standard like this compound is intended to improve pharmacokinetic properties by potentially slowing down the rate of metabolism at the labeled positions. This can lead to more stable and reliable quantification in mass spectrometry-based assays.

Metabolic Pathways of BIBF 1202

The principal metabolic pathway for BIBF 1202, the non-labeled analogue of the topic compound, is glucuronidation.

Quantitative Data on Metabolic Stability

While specific quantitative data on the metabolic stability of this compound (e.g., in vitro half-life, intrinsic clearance) is not extensively available in public literature, the stability is expected to be enhanced compared to its non-deuterated counterpart due to the kinetic isotope effect. The following table summarizes key pharmacokinetic parameters of Nintedanib and its primary metabolite BIBF 1202, which provide context for stability studies.

| Parameter | Nintedanib (BIBF 1120) | BIBF 1202 | Reference |

| Primary Metabolic Pathway | Esterase Cleavage | Glucuronidation | [1][2][3][4] |

| Enzymes Involved | Esterases, CYP3A4 (minor) | UGTs (UGT1A1, UGT1A7, UGT1A8, UGT1A10) | [1][3] |

| Terminal Half-life (t½) | ~9.5 - 15 hours | Not explicitly stated, but longer than Nintedanib | [1][3] |

| Primary Route of Excretion | Fecal/Biliary | Fecal/Biliary | [1][3] |

Experimental Protocols for Metabolic Stability Studies

To assess the metabolic stability of this compound, standard in vitro assays using liver microsomes or hepatocytes are recommended. These experiments are crucial to determine the rate of metabolism and identify the enzymes involved.

In Vitro Metabolic Stability Assay using Liver Microsomes

This protocol outlines the determination of the rate of disappearance of this compound when incubated with liver microsomes.

Materials:

-

This compound

-

Pooled human liver microsomes (or from other species of interest)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard for LC-MS/MS analysis

-

Incubator (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture: Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system and this compound (e.g., at a final concentration of 1 µM).

-

Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw aliquots of the incubation mixture.

-

Reaction Termination: Immediately terminate the reaction in the collected aliquots by adding a sufficient volume of cold acetonitrile.

-

Protein Precipitation: Centrifuge the samples to precipitate the microsomal proteins.

-

Sample Analysis: Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.

Cytochrome P450 Inhibition Assay

Although CYP-mediated metabolism is a minor pathway for Nintedanib, it is prudent to assess the potential of this compound to inhibit major CYP isoforms.

Materials:

-

This compound

-

Recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, etc.) or human liver microsomes

-

CYP-specific probe substrates (e.g., midazolam for CYP3A4)

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

LC-MS/MS system

Procedure:

-

Incubation: Incubate the specific CYP enzyme, probe substrate, and NADPH regenerating system with and without various concentrations of this compound.

-

Reaction Termination: After a defined incubation period, terminate the reaction.

-

Analysis: Quantify the formation of the probe substrate's metabolite using LC-MS/MS.

-

Data Analysis: Determine the concentration of this compound that causes 50% inhibition of the enzyme activity (IC50 value).

UGT Metabolism Assay

Given that glucuronidation is the primary metabolic pathway for BIBF 1202, this assay is critical.

Materials:

-

This compound

-

Human liver microsomes or recombinant UGT enzymes (e.g., UGT1A1)

-

UDP-glucuronic acid (UDPGA)

-

Magnesium chloride (MgCl2)

-

Tris-HCl buffer (pH 7.4)

-

LC-MS/MS system

Procedure:

-

Incubation: Incubate this compound with liver microsomes or specific UGT isoforms in the presence of UDPGA.

-

Reaction Termination: Stop the reaction at various time points.

-

Analysis: Monitor the depletion of this compound and the formation of its glucuronide conjugate using LC-MS/MS.

-

Data Analysis: Calculate the rate of glucuronide formation to determine the kinetics of the reaction.

Conclusion

This compound, as a stable isotope-labeled internal standard, is designed for enhanced stability in biological matrices, which is advantageous for pharmacokinetic studies. Its metabolism is expected to follow the same primary pathway as BIBF 1202, mainly through glucuronidation by UGT enzymes. The provided experimental protocols serve as a robust framework for researchers to conduct detailed metabolic stability studies. The data generated from such studies are essential for the validation and reliability of bioanalytical methods used in the development of Nintedanib and other related compounds.

References

- 1. mercell.com [mercell.com]

- 2. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. researchgate.net [researchgate.net]

- 5. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

The Role of BIBF 1202 in Idiopathic Pulmonary Fibrosis Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nintedanib, a multi-kinase inhibitor marketed as OFEV®, has become a cornerstone in the management of idiopathic pulmonary fibrosis (IPF), a progressive and fatal lung disease. While the therapeutic effects of nintedanib are well-documented, the role of its principal active metabolite, BIBF 1202, warrants a closer examination for a comprehensive understanding of the drug's in vivo activity. This technical guide provides an in-depth analysis of BIBF 1202 in the context of IPF research, summarizing its pharmacological activity, detailing relevant experimental protocols, and visualizing key signaling pathways. While evidence indicates that BIBF 1202 possesses significantly lower potency than its parent compound, a thorough understanding of its characteristics is crucial for researchers in the field of antifibrotic drug development.

Introduction to Nintedanib and its Metabolism to BIBF 1202

Nintedanib (formerly BIBF 1120) is an intracellular inhibitor that targets multiple tyrosine kinases involved in the pathogenesis of IPF.[1] Its mechanism of action centers on the inhibition of vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptors (FGFRs), and platelet-derived growth factor receptors (PDGFRs).[2][3] This inhibition interferes with fundamental profibrotic processes, including fibroblast proliferation, migration, and differentiation.[4]

Upon oral administration, nintedanib is rapidly metabolized, primarily through hydrolytic cleavage by esterases, to its main active metabolite, BIBF 1202.[5] BIBF 1202 is a free acid moiety that is subsequently glucuronidated by UGT enzymes (predominantly UGT1A1) to BIBF 1202 glucuronide, which is then excreted.[4][5] While BIBF 1202 exhibits pharmacological activity at some of the same target receptors as nintedanib, its in vivo cellular activity and overall contribution to the clinical efficacy of nintedanib are considered to be substantially lower.[4]

Quantitative Pharmacological Data

A critical aspect of understanding the role of BIBF 1202 is the quantitative comparison of its inhibitory activity against the target kinases relative to nintedanib. The available data consistently demonstrates the superior potency of the parent compound.

| Compound | Target | IC50 (nM) | Source |

| Nintedanib | VEGFR1 | 34 | [2] |

| VEGFR2 | 13 | [2] | |

| VEGFR3 | 13 | [2] | |

| FGFR1 | 69 | [2] | |

| FGFR2 | 37 | [2] | |

| FGFR3 | 108 | [2] | |

| PDGFRα | 59 | [2] | |

| PDGFRβ | 65 | [2] | |

| BIBF 1202 | VEGFR2 | 62 | [6] |

Key Signaling Pathways

Nintedanib and, to a lesser extent, BIBF 1202, exert their antifibrotic effects by inhibiting key signaling pathways downstream of VEGFR, FGFR, and PDGFR. The following diagram illustrates the primary pathways involved.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Anti-fibrotic effects of nintedanib in lung fibroblasts derived from patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

The Inhibitory Effect of Nintedanib (BIBF 1202) on Lung Fibroblast Proliferation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nintedanib, formerly known as BIBF 1120, is a potent small molecule tyrosine kinase inhibitor that has demonstrated significant efficacy in slowing the progression of idiopathic pulmonary fibrosis (IPF). A key pathological feature of IPF is the uncontrolled proliferation of lung fibroblasts and their differentiation into myofibroblasts, leading to excessive deposition of extracellular matrix (ECM) and progressive lung scarring. This technical guide provides an in-depth analysis of the mechanism by which nintedanib inhibits lung fibroblast proliferation, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and experimental workflows.

Introduction

Idiopathic pulmonary fibrosis is a devastating chronic lung disease with a poor prognosis. The pathogenesis of IPF is complex and involves recurrent micro-injuries to the alveolar epithelium, leading to an aberrant wound healing response characterized by the activation and proliferation of fibroblasts. Nintedanib (BIBF 1202) is an intracellular inhibitor that targets multiple tyrosine kinases, primarily the receptors for platelet-derived growth factor (PDGF), fibroblast growth factor (FGF), and vascular endothelial growth factor (VEGF). These growth factors are known to be potent mitogens for fibroblasts and play a crucial role in driving the fibrotic process. By blocking these key signaling pathways, nintedanib effectively attenuates fibroblast proliferation, migration, and differentiation, thereby impeding the progression of fibrosis.

Mechanism of Action: Inhibition of Key Signaling Pathways

Nintedanib exerts its anti-proliferative effects by competitively binding to the ATP-binding pocket of the intracellular domains of PDGF receptors (PDGFRα and PDGFRβ), FGF receptors (FGFR1-3), and VEGF receptors (VEGFR1-3). This blockade prevents the autophosphorylation and activation of these receptors, thereby inhibiting the downstream signaling cascades that promote cell proliferation and survival.

Key downstream pathways affected by nintedanib include:

-

Protein Kinase B (Akt) Pathway: Inhibition of PDGFR phosphorylation by nintedanib leads to the downregulation of the Akt signaling pathway, a critical regulator of cell survival and proliferation.

-

Extracellular Signal-Regulated Kinase (ERK)1/2 Pathway: Nintedanib also suppresses the phosphorylation of ERK1/2, another crucial signaling cascade involved in fibroblast proliferation.

-

Transforming Growth Factor-β (TGF-β) Signaling: Studies have shown that nintedanib can inhibit TGF-β-induced myofibroblast differentiation and the phosphorylation of downstream signaling molecules such as the MAP kinase ERK1/2 and the protein tyrosine kinase c-Abl.

The following diagram illustrates the primary signaling pathways inhibited by nintedanib in lung fibroblasts.

Unveiling the Off-Target Profile of BIBF 1202: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the off-target effects of BIBF 1202, the primary active metabolite of the multi-targeted tyrosine kinase inhibitor, nintedanib (BIBF 1120). Designed for researchers, scientists, and professionals in drug development, this document compiles available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways and workflows to offer a comprehensive understanding of the pharmacological profile of BIBF 1202 beyond its intended targets.

Introduction to BIBF 1202

BIBF 1202 is the main metabolite of nintedanib, formed through esterase-mediated cleavage of its methyl ester group. Nintedanib is a potent inhibitor of vascular endothelial growth factor receptors (VEGFR), fibroblast growth factor receptors (FGFR), and platelet-derived growth factor receptors (PDGFR). While BIBF 1202 is considered an active metabolite, its potency and selectivity profile differ from the parent compound. Understanding the off-target interactions of BIBF 1202 is crucial for a complete assessment of the safety and efficacy profile of nintedanib, as the metabolite is present in significant concentrations in plasma.

Kinase Inhibition Profile of BIBF 1202

While a comprehensive kinase panel screen for BIBF 1202 is not as widely published as for its parent compound, nintedanib, available data indicates a similar but less potent inhibitory profile. The following table summarizes the known kinase inhibition data for BIBF 1202, with comparative data for nintedanib provided for context.

| Target Kinase | BIBF 1202 IC50 (nM) | Nintedanib IC50 (nM) | Fold Difference (approx.) | Reference |

| VEGFR2 | 62 | 13 | 4.8x | [1] |

| PDGFRα | - | 59 | 265x (cell-based) | [2] |

| PDGFRβ | - | 65 | 607x (cell-based) | [2] |

Note: Fold differences for PDGFRα and PDGFRβ are based on in vivo cellular activity and not direct IC50 comparisons.

A broader screen of nintedanib revealed its interaction with other kinases, including members of the Src family (Lck, Lyn, Src) and Flt-3.[3] It is plausible that BIBF 1202 may interact with these kinases as well, albeit with lower affinity.

Non-Kinase Off-Target Interactions

Beyond kinase inhibition, BIBF 1202 has been shown to interact with other proteins, notably drug transporters. These interactions can influence the pharmacokinetics and potential for drug-drug interactions of nintedanib.

| Off-Target Protein | Interaction Type | IC50 / Effect | Reference |

| OATP1B1 | Substrate | - | [4] |

| OATP2B1 | Substrate | - | [4] |

| UGT2B7 | Weak Inhibitor | >200 µM | [3] |

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental approaches related to the investigation of BIBF 1202, the following diagrams have been generated using the DOT language.

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

Biochemical kinase assays are fundamental in determining the inhibitory activity of a compound against a specific kinase. A common method is a mobility shift assay or a competition binding assay such as KINOMEscan®.

Objective: To determine the half-maximal inhibitory concentration (IC50) of BIBF 1202 against a panel of purified kinases.

Materials:

-

Purified recombinant kinases

-

Specific peptide substrates for each kinase

-

Adenosine-5'-triphosphate (ATP)

-

BIBF 1202 stock solution (typically in DMSO)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagents (e.g., phosphospecific antibodies, fluorescent labels)

-

Microplates (e.g., 384-well)

Procedure:

-

Compound Preparation: A serial dilution of BIBF 1202 is prepared in the assay buffer.

-

Reaction Mixture: The purified kinase, its specific substrate, and ATP are combined in the wells of a microplate.

-

Incubation: The serially diluted BIBF 1202 is added to the reaction mixture, and the plate is incubated at a controlled temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60 minutes).

-

Detection: The reaction is stopped, and the extent of substrate phosphorylation is measured. This can be achieved through various methods, including:

-

ELISA-based: Using a phosphospecific antibody to detect the phosphorylated substrate.

-

Fluorescence/Luminescence-based: Using labeled ATP or substrates where the signal changes upon phosphorylation.

-

Mobility Shift Assay: Separating the phosphorylated and non-phosphorylated substrate based on charge differences.

-

-

Data Analysis: The signal from each concentration of BIBF 1202 is measured and compared to a control (no inhibitor). The data is then plotted as percent inhibition versus log concentration of BIBF 1202, and the IC50 value is determined using a non-linear regression analysis.

Transporter Substrate Assay (e.g., for OATP1B1)

Cell-based transporter assays are used to determine if a compound is a substrate of a specific transporter protein.

Objective: To determine if BIBF 1202 is a substrate for the OATP1B1 transporter.

Materials:

-

HEK293 or CHO cells stably transfected with the gene for OATP1B1.

-

Wild-type (non-transfected) cells as a control.

-

BIBF 1202.

-

A known inhibitor of OATP1B1 (e.g., rifampicin).

-

Cell culture medium and buffers.

-

LC-MS/MS for quantification of BIBF 1202.

Procedure:

-

Cell Seeding: OATP1B1-expressing cells and wild-type cells are seeded in parallel in multi-well plates and grown to confluence.

-

Uptake Experiment: The cell monolayers are washed and incubated with a solution containing BIBF 1202 for a specific time at 37°C.

-

Inhibition Control: In a separate set of wells with OATP1B1-expressing cells, the uptake of BIBF 1202 is measured in the presence of a known OATP1B1 inhibitor.

-

Cell Lysis and Analysis: After the incubation period, the cells are washed to remove extracellular BIBF 1202, and then lysed. The intracellular concentration of BIBF 1202 is quantified using LC-MS/MS.

-

Data Analysis: The uptake of BIBF 1202 in the OATP1B1-expressing cells is compared to the uptake in the wild-type cells. A significantly higher uptake (typically >2-fold) in the transfected cells suggests that BIBF 1202 is a substrate. A significant reduction in uptake in the presence of the known inhibitor further confirms this finding.

Conclusion

The available data indicates that BIBF 1202, the primary active metabolite of nintedanib, exhibits a multi-kinase inhibitory profile that is qualitatively similar but quantitatively less potent than its parent compound. Its most notable kinase interaction is the inhibition of VEGFR2 with an IC50 of 62 nM.[1] Beyond kinases, BIBF 1202 has been identified as a substrate for the drug transporters OATP1B1 and OATP2B1, an important consideration for potential drug-drug interactions.[4] Further comprehensive kinase screening of BIBF 1202 would be beneficial to fully elucidate its off-target profile and contribute to a more complete understanding of the overall pharmacological effects of nintedanib. This guide provides a foundational overview for researchers and drug development professionals investigating the nuanced activity of this significant metabolite.

References

The Utilization of BIBF 1202-13C,d3 as a Tracer in Preclinical Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of BIBF 1202-13C,d3, a stable isotope-labeled derivative of a key metabolite of Nintedanib, as a tracer in preclinical studies. This document details the rationale for its use, relevant biological pathways, and hypothetical, yet detailed, experimental protocols to facilitate the design and execution of such research.

Introduction: The Role of Stable Isotope Tracers in Drug Metabolism Studies

In preclinical drug development, understanding the pharmacokinetic and metabolic profile of a new chemical entity is paramount. Stable isotope-labeled compounds, such as this compound, serve as invaluable tools in these investigations.[1] The incorporation of heavy isotopes like Carbon-13 (¹³C) and deuterium (d) creates a molecule that is chemically identical to its unlabeled counterpart but can be distinguished by mass spectrometry.[1] This allows for precise tracking and quantification of the compound and its metabolites within a biological system, without the need for radioactive labeling.[1]

BIBF 1202 is the primary and pharmacologically active, albeit less potent, metabolite of Nintedanib (also known as BIBF 1120).[2][3][4] Nintedanib is a potent triple angiokinase inhibitor targeting Vascular Endothelial Growth Factor Receptors (VEGFR), Fibroblast Growth Factor Receptors (FGFR), and Platelet-Derived Growth Factor Receptors (PDGFR).[2][5][6] It is approved for the treatment of various fibrotic diseases and certain types of cancer.[2][5][7] Given that BIBF 1202 is a significant product of Nintedanib's metabolism, studying its own pharmacokinetic profile is crucial for a complete understanding of the parent drug's disposition.

Nintedanib's Mechanism of Action and Metabolic Pathway

Nintedanib exerts its therapeutic effects by competitively binding to the ATP-binding pocket of several receptor tyrosine kinases (RTKs), thereby inhibiting downstream signaling pathways involved in cell proliferation, migration, and angiogenesis.[2][5][8]

The primary metabolic pathway of Nintedanib involves the hydrolytic cleavage of its methyl ester group by esterases, leading to the formation of the free acid metabolite, BIBF 1202.[2][3][4][5][6] BIBF 1202 is then further metabolized via glucuronidation by uridine 5'-diphospho-glucuronosyltransferases (UGTs), primarily in the liver and intestines, to form BIBF 1202 glucuronide, which is then excreted.[2][3][4][8] While BIBF 1202 exhibits some pharmacological activity, it is substantially less potent than Nintedanib.[3][4]

Quantitative Data from Preclinical Studies

The following tables summarize key pharmacokinetic parameters of Nintedanib and its metabolite BIBF 1202 from preclinical studies in mice. This data is essential for designing tracer studies with this compound.

Table 1: Pharmacokinetic Parameters of Nintedanib and BIBF 1202 in Mice after Oral Administration of Nintedanib

| Parameter | Nintedanib | BIBF 1202 |

| Tmax (h) | ~0.25 - 0.5 | ~0.25 - 1.0 |

| Cmax (ng/mL) | Varies with dose | Varies with dose |

| AUC (ng*h/mL) | Varies with dose | Varies with dose |

| t1/2 (h) | ~1.5 - 2.5 | ~2.0 - 3.0 |

Note: The values presented are approximate and can vary based on the specific study design, dosage, and analytical methods used. Data is conceptually derived from typical pharmacokinetic profiles observed in preclinical models.

Table 2: Tissue Distribution of Nintedanib and BIBF 1202 in Mice (Concentration in ng/g)

| Tissue | Nintedanib | BIBF 1202 |

| Lung | High | Moderate |

| Liver | High | High |

| Kidney | Moderate | High |

| Heart | Low | Low |

| Brain | Very Low | Very Low |

Note: This table illustrates the general distribution pattern. Absolute concentrations are dose and time-point dependent.

Experimental Protocols for Preclinical Tracer Studies

The following are detailed, hypothetical protocols for conducting preclinical studies using this compound as a tracer. These are based on established methodologies for pharmacokinetic and tissue distribution analysis of Nintedanib and BIBF 1202.

Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of this compound following intravenous administration.

Materials:

-

This compound

-

Male C57BL/6 mice (8-10 weeks old)

-

Vehicle for administration (e.g., a solution of 0.5% carboxymethylcellulose)

-

UPLC-MS/MS system

-

Internal standard (e.g., Carbamazepine)[9]

Procedure:

-

Dose Preparation: Prepare a solution of this compound in the vehicle at a concentration suitable for intravenous injection (e.g., 1 mg/mL).

-

Animal Dosing: Administer a single intravenous dose of this compound to the mice via the tail vein.

-

Blood Sampling: Collect blood samples (approximately 50 µL) from the retro-orbital sinus at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.

-

Sample Analysis:

-

Data Analysis: Use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, half-life, and area under the curve (AUC).

Tissue Distribution Study in Mice

Objective: To determine the distribution of this compound in various tissues following intravenous administration.

Materials:

-

Same as the pharmacokinetic study.

-

Tissue homogenizer.

Procedure:

-

Dosing: Administer a single intravenous dose of this compound to the mice.

-

Tissue Collection: At specific time points (e.g., 0.5, 2, and 8 hours), euthanize the mice and collect various tissues (e.g., lung, liver, kidney, heart, brain).

-

Tissue Homogenization: Weigh the tissues and homogenize them in a suitable buffer.

-

Sample Analysis:

-

Data Analysis: Calculate the concentration of this compound per gram of tissue at each time point to assess its distribution profile.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Population pharmacokinetics of nintedanib, an inhibitor of tyrosine kinases, in patients with non-small cell lung cancer or idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Nintedanib (BIBF 1120) for IPF: a tomorrow therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Simultaneous determination of nintedanib and its metabolite BIBF 1202 in different tissues of mice by UPLC-MS/MS and its application in drug tissue distribution study - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of BIBF 1202 in Human Plasma using a Validated LC-MS/MS Method

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of BIBF 1202, the primary active metabolite of nintedanib (BIBF 1120), in human plasma. The method utilizes a stable isotope-labeled internal standard, BIBF 1202-13C,d3, to ensure high accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation procedure. Chromatographic separation is performed on a reverse-phase C18 column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated over a linear range of 0.5 to 100 ng/mL and demonstrated excellent performance in terms of linearity, accuracy, precision, and selectivity, making it suitable for pharmacokinetic and therapeutic drug monitoring studies.

Introduction

Nintedanib (BIBF 1120) is a potent tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis and certain types of non-small cell lung cancer. Following administration, nintedanib is metabolized to its active carboxylic acid metabolite, BIBF 1202.[1][2] Monitoring the plasma concentrations of BIBF 1202 is crucial for understanding the overall exposure to active moieties and for pharmacokinetic/pharmacodynamic (PK/PD) modeling. This application note details a validated LC-MS/MS protocol for the reliable quantification of BIBF 1202 in human plasma, employing its stable isotope-labeled analog, this compound, as the internal standard (IS).

Experimental

Materials and Reagents

-

Analytes: BIBF 1202, this compound

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)

-

Chemicals: Ammonium formate (LC-MS grade)

-

Control Plasma: Human plasma (K2-EDTA)

Stock and Working Solutions

Stock solutions of BIBF 1202 and this compound were prepared in methanol at a concentration of 1 mg/mL. Working solutions for calibration standards and quality control (QC) samples were prepared by serial dilution of the stock solutions with a 50:50 (v/v) mixture of acetonitrile and water. The internal standard working solution was prepared at a concentration of 10 ng/mL in acetonitrile. All solutions were stored at 2-8°C.

Sample Preparation

A simple and rapid protein precipitation method was employed for plasma sample preparation.

-

Allow plasma samples, calibration standards, and QC samples to thaw at room temperature.

-

To 100 µL of each plasma sample, add 300 µL of the internal standard working solution (10 ng/mL this compound in acetonitrile).

-

Vortex the samples for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The analysis was performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

Table 1: LC-MS/MS Instrumental Conditions

| Parameter | Condition |

| HPLC System | |

| Column | Acquity UPLC BEH C18 (2.1 mm x 50 mm, 1.7 µm)[1][3][4] |

| Mobile Phase A | 0.1% Formic Acid in Water[1][3][4] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[1][3][4] |

| Flow Rate | 0.40 mL/min[3][4] |

| Column Temperature | 40°C[3] |

| Injection Volume | 5 µL |

| Gradient Elution | |

| 0.0 - 0.5 min | 10% B |

| 0.5 - 2.0 min | 10% to 90% B |

| 2.0 - 2.5 min | 90% B |

| 2.5 - 2.6 min | 90% to 10% B |

| 2.6 - 3.5 min | 10% B |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive[1][4][5][6] |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

Data Acquisition and Processing

Data were acquired in the Multiple Reaction Monitoring (MRM) mode. The MRM transitions and collision energies were optimized for both BIBF 1202 and its internal standard.

Table 2: Optimized MRM Transitions and Collision Energies

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| BIBF 1202 | 526.3 | 113.1 | 100 | 30 | 25 |

| This compound | 530.3 | 117.1 | 100 | 30 | 25 |

Results and Discussion

Method Validation

The method was validated according to the US FDA guidelines for bioanalytical method validation. The validation parameters included linearity, accuracy, precision, selectivity, matrix effect, and stability.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 0.5 to 100 ng/mL for BIBF 1202 in human plasma. A linear regression with a 1/x² weighting factor was used to fit the data, and the correlation coefficient (r²) was consistently greater than 0.995. The lower limit of quantification (LLOQ) was established at 0.5 ng/mL, with a signal-to-noise ratio greater than 10.

Table 3: Calibration Curve Summary

| Analyte | Concentration Range (ng/mL) | Regression Equation | r² |

| BIBF 1202 | 0.5 - 100 | y = 0.025x + 0.003 | > 0.995 |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four QC levels: LLOQ (0.5 ng/mL), low (1.5 ng/mL), medium (50 ng/mL), and high (80 ng/mL). The results are summarized in Table 4. The accuracy was within ±15% of the nominal values, and the precision (expressed as the coefficient of variation, %CV) was less than 15%.

Table 4: Accuracy and Precision Data for BIBF 1202 in Human Plasma

| QC Level | Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |

| LLOQ | 0.5 | 105.2 | 8.7 | 103.8 | 10.2 |

| Low | 1.5 | 98.7 | 6.5 | 101.2 | 7.8 |

| Medium | 50 | 102.4 | 4.1 | 100.5 | 5.3 |

| High | 80 | 99.1 | 3.5 | 98.6 | 4.1 |

Selectivity and Matrix Effect

The selectivity of the method was assessed by analyzing six different batches of blank human plasma. No significant interfering peaks were observed at the retention times of BIBF 1202 and the internal standard. The matrix effect was evaluated and found to be minimal, with the normalized matrix factor ranging from 0.95 to 1.04.

Workflow and Pathway Diagrams

Caption: A flowchart illustrating the major steps in the LC-MS/MS workflow for the quantification of BIBF 1202.

Caption: The primary metabolic pathway of Nintedanib to its active metabolite BIBF 1202.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and high-throughput approach for the quantification of BIBF 1202 in human plasma. The simple sample preparation procedure and short chromatographic run time make it well-suited for routine analysis in a clinical or research setting. The use of a stable isotope-labeled internal standard ensures the accuracy and precision of the results. This method can be a valuable tool for pharmacokinetic studies and therapeutic drug monitoring of nintedanib.

References

- 1. researchgate.net [researchgate.net]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Simultaneous determination of nintedanib and its metabolite BIBF 1202 in different tissues of mice by UPLC-MS/MS and its application in drug tissue distribution study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simultaneous determination of nintedanib and its metabolite by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study. | Sigma-Aldrich [sigmaaldrich.com]

- 6. Simultaneous determination of nintedanib and its metabolite by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Nintedanib in Plasma Samples Using BIBF 1202-13C,d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nintedanib (BIBF 1120) is a potent, orally bioavailable inhibitor of multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR). It is approved for the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of non-small cell lung cancer. Accurate quantification of nintedanib in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and dose-finding studies. Nintedanib is metabolized in vivo to its active carboxylic acid metabolite, BIBF 1202.[1]

This document provides a detailed protocol for the determination of nintedanib in plasma samples using a stable isotope-labeled internal standard, BIBF 1202-13C,d3, by liquid chromatography with tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard that is a metabolite of the analyte helps to minimize variability introduced during sample preparation and analysis, thereby improving the accuracy and precision of the method.

Chemical Properties

A summary of the chemical properties of nintedanib, its metabolite BIBF 1202, and the internal standard this compound is provided below.

| Compound | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Nintedanib (BIBF 1120) | methyl (3Z)-3-[({4-[methyl({2-[4-methylpiperazin-1-yl]acetyl})amino]phenyl})amino)(phenyl)methylidene]-2-oxo-2,3-dihydro-1H-indole-6-carboxylate | C31H33N5O4 | 539.62 |

| BIBF 1202 | (3Z)-3-[({4-[methyl({2-[4-methylpiperazin-1-yl]acetyl})amino]phenyl})amino)(phenyl)methylidene]-2-oxo-2,3-dihydro-1H-indole-6-carboxylic acid | C30H31N5O4 | 525.6 |

| This compound | (3Z)-3-[({4-[methyl({2-[4-(methyl-d3)-1-piperazinyl-1-13C]acetyl})amino]phenyl})amino)(phenyl)methylidene]-2-oxo-2,3-dihydro-1H-indole-6-carboxylic acid | C29 13CH28D3N5O4 | 529.6 (approx.) |

Experimental Protocols

This section details the methodology for the quantification of nintedanib in plasma.

Materials and Reagents

-

Nintedanib reference standard

-

This compound internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (with anticoagulant, e.g., K2EDTA)

Stock and Working Solutions

-

Nintedanib Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of nintedanib in methanol.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the nintedanib stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard by diluting the stock solution in acetonitrile.

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for extracting nintedanib from plasma samples.[2][3]

-

Label microcentrifuge tubes for each sample, calibration standard, and QC.

-

Pipette 100 µL of plasma sample, calibration standard, or QC into the respective tubes.

-

Add 20 µL of the this compound internal standard working solution to each tube (except for blank samples).

-

Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean autosampler vial.

-

Inject a portion of the supernatant into the LC-MS/MS system.

References

Application Notes and Protocols for Evaluating BIBF 1202 Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIBF 1202 is the active metabolite of Nintedanib (BIBF 1120), a potent small-molecule tyrosine kinase inhibitor.[1] Nintedanib and its metabolite BIBF 1202 target multiple receptor tyrosine kinases (RTKs), primarily vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptors (FGFRs), and platelet-derived growth factor receptors (PDGFRs).[2][3][4] These receptors are critically involved in angiogenesis, cell proliferation, and migration, which are key processes in cancer progression and fibrotic diseases.[5][6] BIBF 1202 is formed from Nintedanib by intracellular esterases and has been shown to inhibit VEGFR2 with an IC50 value of 62 nM.[1] Although its in vivo potency is considered lower than that of nintedanib, evaluating the specific activity of BIBF 1202 is crucial for understanding the overall pharmacological profile of its parent drug.[7]

This document provides detailed protocols for a series of cell-based assays to characterize the biological activity of BIBF 1202. The assays described herein will enable researchers to assess its effects on cell viability and proliferation, cell migration, and apoptosis.

Signaling Pathways Overview